molecular formula C25H40O5 B1625362 Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate CAS No. 14772-99-7

Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate

Cat. No.: B1625362
CAS No.: 14772-99-7
M. Wt: 420.6 g/mol
InChI Key: CIZOGAIBGCZRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate is a useful research compound. Its molecular formula is C25H40O5 and its molecular weight is 420.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotransformation Studies

Methyl cholate, a related compound to Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate, undergoes biotransformation when treated with Aspergillus niger. This process leads to the formation of new compounds, including derivatives like methyl 3alpha,7alpha,12alpha,15beta-tetrahydroxy-5beta-cholan-24-oate and methyl 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oate. These transformations expand our understanding of microbial interactions with bile acids and their derivatives (Al-Aboudi et al., 2009).

Synthesis and Modification

Research on the synthesis of 24-nor-5alpha-cholic acid and its 3beta-isomer sheds light on the structural modifications and synthesis pathways of compounds related to this compound. This aids in understanding the chemical properties and potential applications of these compounds (Shalon & Elliott, 1976).

Enzymatic Reactions

The conversion of cholic acid to various derivatives, including methyl 3alpha-carbethoxy-12alpha-acetoxy-6-oxo-5beta-chol-7-en-24-oate, demonstrates the potential for enzymatic reactions to produce specific bile acid derivatives. Such studies are crucial in the development of novel compounds for various applications (Masterson et al., 2003).

Applications in Medicine

The study of 3Alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate as a potential blood-brain barrier permeator is a significant application in the medical field. This research explores the compound's effect on drug uptake into the central nervous system, which could have implications for drug delivery and neurological treatments (Mikov et al., 2004).

Crystal Structure Analysis

Investigating the crystal structures of oxo-cholic acids, including compounds similar to this compound, provides insights into their molecular arrangement and interactions. This is crucial for understanding their physical and chemical properties, which can be applied in various scientific fields (Bertolasi et al., 2005).

Properties

IUPAC Name

methyl 4-(7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOGAIBGCZRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933199
Record name Methyl 7,12-dihydroxy-3-oxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14772-99-7
Record name Methyl 7,12-dihydroxy-3-oxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
Reactant of Route 2
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
Reactant of Route 3
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
Reactant of Route 4
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
Reactant of Route 5
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
Reactant of Route 6
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.